methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
Methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a complex organic compound that features a benzoate ester linked to a pyrrole ring, which is further substituted with a thiophene moiety.
Preparation Methods
The synthesis of methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which can be coupled to the pyrrole ring using coupling reagents like TBTU.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Material Science: It can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with various molecular targets. The thiophene moiety is known to interact with enzymes and receptors, modulating their activity. This compound can inhibit kinases, which play a crucial role in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Methyl 4-(hydroxymethyl)benzoate: This compound is simpler and lacks the pyrrole and thiophene moieties, making it less versatile in terms of biological activity.
Methyl 4-hydroxyphenylacetate: This compound has a similar ester linkage but differs in the aromatic substitution pattern, leading to different chemical and biological properties.
Methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H19NO6S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C20H19NO6S/c1-26-10-9-21-16(12-5-7-13(8-6-12)20(25)27-2)15(18(23)19(21)24)17(22)14-4-3-11-28-14/h3-8,11,16,23H,9-10H2,1-2H3 |
InChI Key |
WJRHZCBDYKCPQM-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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